molecular formula C16H20Cl2N2O2 B4737593 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B4737593
M. Wt: 343.2 g/mol
InChI Key: YQDZNPNKHSCKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as DTBZ, is a chemical compound that has been extensively studied for its potential use in scientific research. DTBZ belongs to the family of piperazine derivatives and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine binds to VMAT2 with high affinity and specificity. It competes with monoamine neurotransmitters for binding to VMAT2 and inhibits the uptake of monoamines into synaptic vesicles. This leads to a decrease in monoamine neurotransmitter release and a decrease in synaptic transmission. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to be a selective inhibitor of VMAT2 and does not affect other transporters or receptors in the brain.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the striatum, which is associated with motor function and reward processing. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been found to decrease serotonin release in the raphe nuclei, which is associated with mood regulation and anxiety. In addition, 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to decrease norepinephrine release in the locus coeruleus, which is associated with arousal and stress response.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments. It is a selective inhibitor of VMAT2 and does not affect other transporters or receptors in the brain. It can be used to measure the density and activity of VMAT2 in vivo using PET imaging. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been found to be safe and well-tolerated in humans.
However, there are also limitations to the use of 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments. It has a short half-life and must be administered intravenously. This limits its use in longitudinal studies and makes it difficult to study the long-term effects of VMAT2 inhibition. In addition, 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine does not cross the blood-brain barrier easily, which limits its use in studying VMAT2 in peripheral tissues.

Future Directions

There are several future directions for research on 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of focus is the development of new imaging agents that can be used to measure VMAT2 density and activity in vivo. Another area of focus is the study of the long-term effects of VMAT2 inhibition on brain function and behavior. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been found to have potential therapeutic applications for neurological and psychiatric disorders, such as Parkinson's disease and depression. Further research is needed to explore these potential applications.
Conclusion
In conclusion, 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of VMAT2 and can be used to measure the density and activity of VMAT2 in vivo using PET imaging. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has a range of biochemical and physiological effects and has potential therapeutic applications for neurological and psychiatric disorders. Further research is needed to explore the full potential of 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in scientific research and clinical applications.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its potential use in scientific research. It has been found to be a useful tool for studying the function of the vesicular monoamine transporter 2 (VMAT2) in the brain. VMAT2 is responsible for the packaging of monoamine neurotransmitters, such as dopamine, into synaptic vesicles. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine binds to VMAT2 and can be used to measure the density and activity of VMAT2 in vivo using positron emission tomography (PET) imaging.

properties

IUPAC Name

[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2/c17-13-3-1-4-14(18)12(13)11-19-6-8-20(9-7-19)16(21)15-5-2-10-22-15/h1,3-4,15H,2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDZNPNKHSCKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,6-Dichlorobenzyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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